(4-Methylazetidin-2-yl)methanol
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Overview
Description
(4-Methylazetidin-2-yl)methanol is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylazetidin-2-yl)methanol typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-2-methylpropylamine with formaldehyde can yield this compound through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
(4-Methylazetidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (4-Methylazetidin-2-yl)methanone, while reduction can produce (4-Methylazetidin-2-yl)methane .
Scientific Research Applications
(4-Methylazetidin-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of (4-Methylazetidin-2-yl)methanol, which lacks the hydroxyl and methyl groups.
(4-Methylazetidin-2-yl)methanone: An oxidized derivative of this compound.
(4-Methylazetidin-2-yl)methane: A reduced derivative of this compound.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-methylazetidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(3-7)6-4/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCCGQQQBDNOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287317-70-6 |
Source
|
Record name | (4-methylazetidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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